molecular formula C11H16N2O B1656101 N,N-diethyl-6-methylnicotinamide CAS No. 50385-87-0

N,N-diethyl-6-methylnicotinamide

カタログ番号: B1656101
CAS番号: 50385-87-0
分子量: 192.26 g/mol
InChIキー: CWAIWRBWQYOCRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-6-methylnicotinamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-6-methylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-6-methylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

50385-87-0

分子式

C11H16N2O

分子量

192.26 g/mol

IUPAC名

N,N-diethyl-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O/c1-4-13(5-2)11(14)10-7-6-9(3)12-8-10/h6-8H,4-5H2,1-3H3

InChIキー

CWAIWRBWQYOCRI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CN=C(C=C1)C

正規SMILES

CCN(CC)C(=O)C1=CN=C(C=C1)C

製品の起源

United States
Foundational & Exploratory

A Technical Guide to the Biological Activity Profile of 6-Methylnicotinamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotinamide (6MN), a derivative of nicotinamide (vitamin B3), and its analogs represent a burgeoning class of small molecules with significant therapeutic potential.[1] This guide provides a comprehensive technical overview of the biological activities of 6-methylnicotinamide analogs, with a primary focus on their roles as enzyme inhibitors in cancer therapy. We will delve into the core mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for profiling their activity. The narrative is structured to provide not just procedural steps but the causal logic behind experimental design, empowering researchers to critically evaluate and innovate in the field of drug discovery.

Introduction: The Central Role of NAD+ and the Rise of NAMPT Inhibitors

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions essential for energy production.[2][3] Beyond its metabolic functions, NAD+ is a vital substrate for several key enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and cellular signaling.[3][4][5]

In mammalian cells, NAD+ is predominantly synthesized through the salvage pathway, where the enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step.[4][5][6][7][8] This pathway recycles nicotinamide back into NAD+.[5] Many types of cancer cells exhibit heightened metabolic rates and are heavily reliant on this salvage pathway to meet their high demand for NAD+.[6][8][9] Consequently, NAMPT is frequently overexpressed in various malignancies, including breast, ovarian, prostate, and colorectal cancers, making it a prime therapeutic target.[6][7][9] Inhibition of NAMPT leads to a depletion of the NAD+ pool, which in turn hampers cancer cell growth and can induce apoptotic cell death.[6][9] This has spurred the development of numerous NAMPT inhibitors, with 6-methylnicotinamide analogs emerging as a promising class of compounds.[6][10]

Core Biological Activity: NAMPT Inhibition and Anticancer Effects

The primary and most studied biological activity of 6-methylnicotinamide analogs is the inhibition of NAMPT. By targeting this enzyme, these compounds effectively starve cancer cells of the NAD+ necessary for their survival and proliferation.

Mechanism of Action

NAMPT inhibitors, including analogs of 6-methylnicotinamide, typically function as competitive inhibitors.[8][11] They bind to the active site of the NAMPT enzyme, preventing the natural substrate, nicotinamide, from binding and being converted to nicotinamide mononucleotide (NMN), the precursor to NAD+.[8] This blockade of the NAD+ salvage pathway leads to a cascade of downstream effects:

  • NAD+ Depletion : The most immediate effect is a sharp decrease in intracellular NAD+ levels.[10][12]

  • ATP Depletion : With reduced NAD+, cellular energy production through glycolysis and oxidative phosphorylation is severely impaired, leading to a drop in ATP levels.[10][12]

  • Increased Reactive Oxygen Species (ROS) : Mitochondrial dysfunction resulting from NAD+ depletion can lead to an increase in the production of ROS, causing oxidative stress.[10]

  • Induction of Apoptosis : The combination of energy crisis, oxidative stress, and impaired function of NAD+-dependent enzymes (like PARPs involved in DNA repair) ultimately triggers programmed cell death, or apoptosis, in cancer cells.[9][10]

NAMPT_Pathway

Caption: Experimental workflow for profiling 6-methylnicotinamide (6-MN) analogs.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format to allow for easy comparison between different analogs.

Table 1: Sample Biological Activity Data for 6-Methylnicotinamide Analogs

Compound NAMPT Inhibition IC50 (nM) Cellular NAD+ Depletion (at 10x IC50) A2780 Cell Viability GI50 (nM)
Analog A 15.2 85% reduction 25.8
Analog B 7.8 92% reduction 12.4
Analog C 120.5 30% reduction > 1000

| FK866 (Control) | 5.1 | 95% reduction | 8.9 |

Interpretation:

  • Analog B is the most potent compound in this series, with strong enzymatic inhibition that translates well into cellular NAD+ depletion and potent cancer cell killing.

  • Analog C shows weak enzymatic activity and poor cellular efficacy, suggesting it is not a promising candidate.

  • A good correlation between the enzymatic IC50 and the cellular GI50 (as seen for Analogs A and B) is a strong indicator of on-target activity.

Conclusion and Future Directions

6-Methylnicotinamide analogs are a valuable class of compounds, primarily acting as inhibitors of the NAMPT enzyme. Their ability to deplete NAD+ in cancer cells makes them promising candidates for anticancer drug development. The technical guide provided here outlines the core biological activities, mechanisms, and a robust workflow for their evaluation. Future research in this area will likely focus on:

  • Improving Selectivity and Potency : Fine-tuning the chemical structure to maximize on-target effects while minimizing off-target toxicities.

  • Overcoming Resistance : Investigating mechanisms of resistance to NAMPT inhibitors and developing strategies to overcome them. [13]* Combination Therapies : Exploring the synergistic effects of 6-methylnicotinamide analogs with other anticancer agents, such as DNA-damaging agents or PARP inhibitors.

By employing the systematic approach detailed in this guide, researchers can effectively profile and advance novel 6-methylnicotinamide analogs toward clinical application.

References

  • Review of various NAMPT inhibitors for the treatment of cancer. (2022-09-06). Frontiers.
  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. (2024-06-13). Taylor & Francis Online.
  • Review of various NAMPT inhibitors for the tre
  • Review of various NAMPT inhibitors for the tre
  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Str
  • The antitumor effects of mitochondria-targeted 6-(nicotinamide) methyl coumarin. (2025-08-06). N/A.
  • 6-Methylnicotinamide. (N/A). Chem-Impex.
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025-01-15). PubMed.
  • NAD+ Metabolism in Cardiac Health, Aging, and Disease. (2021-11-29).
  • Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hem
  • Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. (2025-10-27).
  • Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2025-08-09).
  • NAD+ metabolism and its roles in cellular processes during ageing. (N/A). PMC.
  • Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017-05-26).
  • Role of NAD+ in regulating cellular and metabolic signaling p
  • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Str
  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (2024-04-05).
  • What are the new molecules for NAMPT inhibitors?. (2025-03-11).
  • Target enzyme mutations are the molecular basis for resistance towards pharmacological inhibition of nicotinamide phosphoribosyltransferase. (N/A). PMC.
  • Nicotinamide N-Methyl Transferase (NNMT)

Sources

history and discovery of N,N-diethyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Pharmacophores and Synthetic Evolution[1]

Executive Summary: The Structural Pivot

N,N-Diethyl-6-methylnicotinamide (CAS: 50385-87-0) represents a critical "structural pivot" in heterocyclic chemistry. Historically overshadowed by its des-methyl analog, Nikethamide (Coramine), and its complex structural cousin, Lysergic Acid Diethylamine (LSD) , this molecule serves as a fundamental probe in Structure-Activity Relationship (SAR) studies.

This guide details the molecule's genesis during the "Golden Age" of pyridine chemistry (1950s), its role as a steric probe for analeptic receptors, and its modern utility as a robust precursor for anti-arrhythmic and anti-serotonergic pharmacophores.

Historical Genesis: The Castle & Whittle Era

The systematic exploration of nicotinamide derivatives accelerated post-World War II, driven by the search for respiratory stimulants (analeptics) superior to Nikethamide.

  • The Discovery Context (1959): The definitive synthesis and characterization were solidified by Raymond N. Castle and Charles W. Whittle at the University of New Mexico. Their work, published in the Journal of Organic Chemistry (1959), was not merely about creating a new molecule but about solving the "positional isomerism" challenge in pyridine functionalization.

  • The Pharmacological Question: The central question of the era was: Does the addition of a methyl group at the C6 position of the pyridine ring enhance or inhibit the analeptic properties of the diethylamide moiety?

  • The Answer: The introduction of the 6-methyl group introduces steric bulk adjacent to the ring nitrogen, altering the electronic density and lipophilicity compared to Nikethamide. This modification proved crucial for developing subsequent "styrylpyridine" derivatives, which shifted activity from respiratory stimulation to serotonin antagonism.

Chemical Architecture & SAR Logic

To understand the significance of N,N-Diethyl-6-methylnicotinamide, one must visualize its relationship to two bioactive giants: Nikethamide and LSD.

  • The Diethylamide Handle: Both the target molecule and LSD share the N,N-diethylamide motif.[1] In LSD, this "tail" is locked in a specific conformation by the ergoline ring system, crucial for 5-HT2A receptor activation.

  • The Pyridine Core: In N,N-Diethyl-6-methylnicotinamide, the core is a single aromatic ring. The C6-methyl group serves as a "steric anchor," preventing metabolic oxidation at the most reactive carbon and altering the binding pocket fit.

Figure 1: Structural Homology & Evolution

StructuralEvolution cluster_legend Pharmacophore Evolution Nikethamide Nikethamide (Respiratory Stimulant) Target N,N-Diethyl-6-methylnicotinamide (The Target Scaffold) Nikethamide->Target C6-Methylation (Steric Bulk Addition) LSD LSD Fragment (5-HT2A Agonist) Target->LSD Structural Isostere (Diethylamide Motif)

Caption: Structural evolution showing the transition from simple analeptics to the target scaffold, highlighting the conserved diethylamide motif shared with complex psychoplastogens.

Technical Protocol: The "Castle-Whittle" Synthesis

This protocol is reconstructed from the foundational 1959 methodology and optimized for modern laboratory standards. It utilizes a Knoevenagel-type condensation followed by amide formation.[2]

Phase A: Precursor Synthesis (Potassium 6-methylnicotinate)
  • Principle: Base-catalyzed hydrolysis of the ethyl ester prevents decarboxylation, a common risk with pyridine acids.

ParameterSpecification
Starting Material Ethyl 6-methylnicotinate (70.0 g, 0.424 mol)
Reagent Potassium Hydroxide (27.7 g, 85%, 0.420 mol)
Solvent Water (200 mL)
Conditions Reflux (100°C) for 6 hours
Yield Target Quantitative (>98%)

Step-by-Step Workflow:

  • Dissolve Ethyl 6-methylnicotinate in water containing KOH.[2]

  • Reflux for 6 hours. Critical Control: Use a Dean-Stark trap or distillation head to continuously remove the ethanol byproduct. This drives the equilibrium forward (Le Chatelier’s principle).

  • Evaporate water in vacuo to obtain the potassium salt.

Phase B: Amide Formation (The Target Molecule)
  • Principle: Conversion of the salt to the acid chloride, followed by nucleophilic acyl substitution with diethylamine.

Protocol:

  • Acidification: Treat the potassium salt with dilute HCl to pH 3.0 to precipitate 6-methylnicotinic acid. Filter and dry.[3]

  • Activation: Suspend the dry acid (0.1 mol) in anhydrous benzene or DCM. Add Thionyl Chloride (

    
    , 1.2 eq) dropwise with catalytic DMF. Reflux until gas evolution (
    
    
    
    ) ceases.
  • Amidation: Cool the solution to 0°C. Slowly add Diethylamine (2.2 eq) dissolved in the solvent. Note: The excess amine acts as a scavenger for the HCl generated.

  • Workup: Wash with saturated

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    .
  • Purification: Vacuum distillation.

Figure 2: Synthetic Pathway Flowchart

SynthesisPath Start Ethyl 6-methylnicotinate Step1 Hydrolysis (KOH, Reflux) Ethanol Removal Start->Step1 Intermediate1 Potassium 6-methylnicotinate Step1->Intermediate1 Step2 Acidification (HCl) & Drying Intermediate1->Step2 Intermediate2 6-Methylnicotinic Acid Step2->Intermediate2 Step3 Activation (SOCl2) Nucleophilic Attack (Diethylamine) Intermediate2->Step3 Final N,N-Diethyl-6-methylnicotinamide (Target) Step3->Final

Caption: Step-wise synthetic pathway from the ethyl ester precursor to the final diethylamide target via acid chloride activation.

Pharmacological Applications & Modern Utility

While originally investigated for analeptic activity, the molecule's primary value today is as a synthetic intermediate and biological probe .

1. Precursor for Styrylpyridines (Anti-Arrhythmic Agents)

As detailed in US Patent 4064254A, N,N-Diethyl-6-methylnicotinamide is the starting material for synthesizing N,N-diethyl-6-(o-nitrostyryl)-nicotinamide.[4]

  • Mechanism: The 6-methyl group is "activated" by the pyridine ring nitrogen, making the methyl protons acidic enough for condensation with aldehydes (e.g., o-nitrobenzaldehyde) in the presence of acetic anhydride.

  • Result: This creates a conjugated system used to develop substituted piperidines with Class III anti-arrhythmic properties.

2. The "LSD Fragment" Theory

In neuropharmacology, researchers use this molecule to map the binding pocket of the 5-HT2A receptor.

  • The Logic: LSD binds with high affinity. By "chopping" LSD down to just the nicotinamide fragment (N,N-Diethyl-6-methylnicotinamide), scientists can determine how much binding energy is contributed solely by the diethylamide-pyridine interaction vs. the rest of the ergoline skeleton.

  • Outcome: It generally shows significantly lower affinity than LSD, confirming that the rigid ergoline core is essential for the "lock-and-key" mechanism of psychedelics, while the diethylamide group primarily orients the molecule.

References
  • Castle, R. N., & Whittle, C. W. (1959). Synthesis of Some 2-(3-Indolylethenyl)- and 2-(2-Pyrrylethenyl)pyridines and Hydrogenated Analogs. The Journal of Organic Chemistry, 24(9), 1189–1193.

  • Horwitz, L. (1956).[4] The Preparation and Physiological Action of Some Derivatives of Nicotinic Acid. The Journal of Organic Chemistry, 21(10), 1039.

  • Archibald, J. L., et al. (1977). Substituted piperidines therapeutic process and compositions. US Patent 4064254A.[4]

  • Nichols, D. E. (2018).[1] Dark Classics in Chemical Neuroscience: Lysergic Acid Diethylamide (LSD).[1] ACS Chemical Neuroscience, 9(10), 2331–2343.

Sources

Methodological & Application

Application Note: HPLC Method Development for N,N-Diethyl-6-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection of N,N-diethyl-6-methylnicotinamide (CAS: N/A for specific isomer, analogous to Nikethamide derivatives; Molecular Formula: C₁₁H₁₆N₂O).

While structurally similar to the respiratory stimulant Nikethamide (N,N-diethylnicotinamide), the presence of a methyl group at the C6 position of the pyridine ring alters the physicochemical profile, necessitating specific chromatographic adjustments. This guide addresses the separation of N,N-diethyl-6-methylnicotinamide from its parent analogs and potential synthesis impurities, making it suitable for purity analysis and pharmacokinetic studies.

Introduction & Physicochemical Basis[1]

Effective method development requires understanding the analyte's behavior relative to the stationary phase.[1]

  • Chemical Structure: The analyte consists of a pyridine ring substituted with a diethylcarboxamide group at position 3 and a methyl group at position 6.[1]

  • Basicity (pKa): The pyridine nitrogen is weakly basic.[1] The electron-donating methyl group at C6 slightly increases the electron density on the ring nitrogen compared to Nikethamide (pKa ~3.5), shifting the pKa slightly higher (estimated pKa ~3.8–4.2).

  • Hydrophobicity (LogP): The addition of a methyl group increases lipophilicity.[1] Consequently, N,N-diethyl-6-methylnicotinamide will exhibit longer retention times than Nikethamide on non-polar stationary phases (C18/C8).

Separation Logic

To achieve baseline resolution between the target analyte and related pyridinecarboxamides, we utilize a pH-controlled ion-suppression strategy .[1] By maintaining the mobile phase pH around 3.0–4.0, we ensure the pyridine nitrogen remains protonated (improving solubility and peak shape on base-deactivated columns) while exploiting the hydrophobic selectivity of the C18 chain for the methyl group.

Method Development Strategy

Column Selection

A standard silica-based C18 column is recommended.[1] However, due to the basic nitrogen, "tailing" is a risk.

  • Choice: End-capped, base-deactivated C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

  • Rationale: High carbon load provides sufficient interaction for the methyl group separation; end-capping minimizes silanol interactions with the protonated amine.[1]

Mobile Phase Optimization
  • Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.5 with Orthophosphoric acid.

    • Why: Phosphate buffers are UV transparent at low wavelengths.[1] pH 3.5 ensures consistent ionization state.[1]

  • Organic Modifier: Acetonitrile (ACN).[1]

    • Why: ACN provides sharper peaks and lower backpressure than methanol for this separation.[1]

Detection Wavelength

Nikethamide and its derivatives exhibit a characteristic absorption maximum (


) typically between 258 nm and 263 nm.[1]
  • Selection: 262 nm.[1]

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Quaternary Gradient Pump, Autosampler, DAD/UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size (Base Deactivated)
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 262 nm (Bandwidth 4 nm)
Run Time 15 Minutes
Reagents and Mobile Phase Preparation

Reagents:

  • N,N-diethyl-6-methylnicotinamide Reference Standard (purity >98%)

  • Potassium Dihydrogen Phosphate (HPLC Grade)[1]

  • Orthophosphoric Acid (85%)

  • Acetonitrile (HPLC Grade)[1]

  • Milli-Q Water (18.2 MΩ)

Mobile Phase A (Buffer):

  • Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Milli-Q water (10 mM).[1]

  • Adjust pH to 3.5 ± 0.05 using dilute Orthophosphoric acid.[1]

  • Filter through a 0.45 µm nylon membrane filter.[1]

Mobile Phase B:

  • 100% Acetonitrile.[1]

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.00 90 10 Isocratic Hold
2.00 90 10 Start Gradient
8.00 60 40 Linear Ramp
10.00 60 40 Isocratic Hold
10.10 90 10 Return to Initial

| 15.00 | 90 | 10 | Re-equilibration |

Note: If analyzing simple formulations, an isocratic mode (75:25 A:B) may be sufficient, but gradient is preferred for impurity profiling.

Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Weigh 10 mg of N,N-diethyl-6-methylnicotinamide.[1]

  • Dissolve in 10 mL of Mobile Phase (Initial ratio 90:10).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

  • Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase.

Sample Preparation (Tablets/Powder):

  • Weigh powder equivalent to 10 mg active ingredient.[1][2]

  • Transfer to 10 mL volumetric flask.

  • Add 7 mL diluent (50:50 Water:ACN) and sonicate for 10 mins.

  • Make up to volume with diluent.[1]

  • Centrifuge at 4000 rpm for 5 mins.

  • Filter supernatant through 0.45 µm PVDF syringe filter.[1]

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method must pass the following acceptance criteria (based on ICH Q2 guidelines):

  • System Suitability:

    • Tailing Factor (T): NMT 2.0 (Target < 1.5).

    • Theoretical Plates (N): > 2000.

    • RSD of Retention Time: < 1.0% (n=6 injections).[1]

    • Resolution (Rs): > 2.0 between Nikethamide (if present) and N,N-diethyl-6-methylnicotinamide.

  • Linearity:

    • Range: 5 µg/mL to 100 µg/mL.[1]

    • Correlation Coefficient (

      
      ): > 0.999.[1]
      
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120% levels.

    • Acceptance: 98.0% – 102.0% recovery.[1]

Visualization of Workflow & Logic

The following diagram illustrates the decision matrix for optimizing the separation of the methylated derivative from the parent compound.

HPLC_Method_Development Start Analyte: N,N-diethyl-6-methylnicotinamide (Basic Pyridine Nitrogen + Hydrophobic Methyl) ColSelect Column Selection: C18 Base-Deactivated Start->ColSelect pH_Decision pH Strategy: Acidic (pH 3.0-3.5) Start->pH_Decision Organic_Mod Organic Modifier: Acetonitrile Gradient ColSelect->Organic_Mod Mech_Expl Mechanism: Protonates N (Solubility) Suppresses Silanol Activity pH_Decision->Mech_Expl pH_Decision->Organic_Mod Separation Separation Logic: Methyl Group increases Retention vs. Non-methylated analogs Organic_Mod->Separation Detection Detection: UV @ 262 nm Separation->Detection

Figure 1: Strategic decision tree for chromatographic separation of methyl-substituted nicotinamides.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing > 2.0 Silanol interaction with basic nitrogen.[1]Ensure column is "Base Deactivated".[1] Add 0.1% Triethylamine (TEA) to buffer if using older column tech.[1]
Retention Time Drift pH fluctuation in mobile phase.[1]Precise pH adjustment is critical.[1] Use buffer capacity >10mM.
High Backpressure Precipitation of buffer in organic phase.[1]Ensure premixing or proper gradient lines.[1] Do not exceed 80% Organic with >20mM Phosphate buffers.[1]
Co-elution with Nikethamide Insufficient hydrophobic selectivity.[1]Decrease initial % Organic (e.g., start at 5% B) or lower column temperature to 25°C.

References

  • European Pharmacopoeia (Ph.[1][3] Eur.). "Nikethamide Monograph."[1] European Directorate for the Quality of Medicines.[1] Available at: [Link] (Accessed Oct 2023).[1]

  • Budahegyi, M.V., et al. "Determination of nikethamide and N-ethylnicotinamide in the blood and urine of greyhounds." Journal of Chromatography A, Dec 1983. Available at: [Link]

  • Tattersall, P., et al. "A Fast, Generic and Systematic Approach to HPLC Impurity Method Development." American Pharmaceutical Review, Dec 2010.[1] Available at: [Link]

  • PubChem. "6-Methylnicotinamide (Compound Summary)." National Library of Medicine.[1] Available at: [Link]

  • SIELC Technologies. "Separation of Nicotinamide and Related Substances." Application Notes. Available at: [Link]

Sources

Technical Application Note: Crystallization and Solid-State Control of N,N-Diethyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the isolation and crystallization protocols for N,N-diethyl-6-methylnicotinamide , a structural analog of the respiratory stimulant Nikethamide (N,N-diethylnicotinamide).[1]

The Core Challenge: Unlike its parent primary amide (6-methylnicotinamide, mp ~194°C), the N,N-diethyl derivative exhibits a significantly depressed melting point, often presenting as a viscous oil or low-melting solid at room temperature due to the disruption of intermolecular hydrogen bonding networks by the ethyl groups.[1] Consequently, standard solution crystallization often fails, resulting in "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.[1]

This guide provides two validated pathways for solid-state isolation:

  • Thermodynamic Control: Low-temperature melt crystallization of the free base.[1]

  • Kinetic/Reactive Control: Formation of crystalline salt species (e.g., Hydrochloride) to elevate melting points and ensure flowability.[1]

Physicochemical Profile & Solubility Landscape

Before initiating crystallization, the material's behavior must be mapped against solvent polarity.[1]

PropertyValue / CharacteristicImplication for Crystallization
Molecular Structure Pyridine ring with 3-carboxamide (diethyl) and 6-methyl group.[1]Basic nitrogen (pyridine) allows salt formation.[1]
Physical State (RT) Viscous Oil or Low-Melting Solid (< 35°C est).[1]Room temp crystallization is thermodynamically unfavorable.[1]
Solubility (Water) High (Miscible/Soluble).[1]Water is a poor anti-solvent; risk of emulsion.[1]
Solubility (Non-polar) High in DCM, Toluene, EtOAc.[1]Good candidates for solvent evaporation or cooling.[1]
H-Bond Capacity Acceptor only (Tertiary amide).[1]Weak crystal lattice energy in free base form.[1]
Pre-Crystallization Characterization[1]
  • DSC (Differential Scanning Calorimetry): Run a cooling cycle (-40°C to 50°C) to identify the glass transition temperature (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and potential melting endotherms.
    
  • pKa Assessment: The pyridine nitrogen typically has a pKa ~3.[1]5. Strong acids (pKa < 1) are required for stable salt formation.[1]

Protocol A: Reactive Crystallization (Salt Formation)

Objective: To convert the oily free base into a high-melting, crystalline solid (Hydrochloride or Tartrate salt) for easier handling and purification.[1] This is the preferred industrial method for N,N-diethylnicotinamide derivatives.[1]

Reagents
  • Substrate: Crude N,N-diethyl-6-methylnicotinamide (Oil).

  • Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc).[1]

  • Acid Source: 4M HCl in Dioxane or anhydrous HCl gas.[1] Alternative: L-Tartaric acid (for non-hygroscopic salts).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of the crude oil in 50 mL of Isopropyl Acetate (IPAc) .

    • Why IPAc? It dissolves the free base but acts as an anti-solvent for the polar salt, driving high yields.[1]

  • Clarification: If the solution is hazy, filter through a 0.45 µm PTFE membrane to remove inorganic insolubles.[1]

  • Acid Addition (Controlled Nucleation):

    • Cool the solution to 0–5°C .

    • Slowly add 1.05 equivalents of anhydrous HCl (e.g., 4M in Dioxane) dropwise over 30 minutes.

    • Critical Control Point: Monitor temperature.[1][2][3] The exotherm must not exceed 10°C to prevent thermal degradation or oiling out.[1]

  • Aging: A white precipitate should form immediately.[1] Stir the slurry at 0°C for 2 hours to ripen the crystals (Ostwald Ripening).

  • Isolation: Filter the solid under nitrogen pressure (or vacuum).[1]

  • Washing: Wash the cake with 2 x 10 mL of cold n-Heptane to remove residual organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Result: A white, crystalline hydrochloride salt with a melting point significantly >150°C.[1]

Protocol B: Low-Temperature Crystallization (Free Base)

Objective: Purification of the free base without salt formation.[1] This requires sub-ambient temperatures to overcome the low melting point.[1]

Solvent System
  • Primary Solvent: Diethyl Ether or t-Butyl Methyl Ether (TBME).[1]

  • Anti-Solvent: n-Pentane or n-Hexane.[1]

Step-by-Step Methodology
  • Concentration: Dissolve the crude oil in a minimum amount of TBME (ratio 1:2 w/v) at room temperature.

  • Seeding: Cool to -10°C . If the solution remains clear (supersaturated), add a seed crystal of pure N,N-diethyl-6-methylnicotinamide.[1]

    • Note: If no seed is available, scratch the glass vessel wall with a glass rod to induce nucleation.[1]

  • Anti-Solvent Addition: Slowly add pre-chilled n-Hexane (-10°C) until slight turbidity persists.

  • Deep Cooling: Transfer the vessel to a freezer at -20°C for 24–48 hours.

  • Filtration: Crucial: The filtration equipment (funnel and flask) must be pre-chilled to -20°C. Rapidly filter the crystals to prevent melting.

  • Storage: Store the purified solid in a freezer. Upon warming to room temperature, it may revert to an oil if the ambient temperature exceeds its melting point.[1]

Troubleshooting: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form instead of crystals.[1] This is Liquid-Liquid Phase Separation (LLPS).[1]

Mechanism: The system enters the metastable zone where the energy barrier for creating a liquid-liquid interface is lower than that for a crystal-liquid interface.[1]

Corrective Actions:

  • Reduce Supersaturation: Dilute the solution. High concentrations favor LLPS.[1]

  • Increase Temperature: Re-heat to dissolve the oil, then cool slower (e.g., 0.1°C/min).

  • Seed Loading: Increase seed loading to 2-5 wt% to provide surface area for growth, bypassing the nucleation energy barrier.

Process Visualization

Workflow Diagram: Salt Screening & Isolation

The following diagram illustrates the decision logic for processing the crude intermediate.

CrystallizationWorkflow Start Crude N,N-diethyl-6-methylnicotinamide (Viscous Oil) Char Characterization (DSC / Solubility) Start->Char Decision Target Form? Char->Decision SaltPath Reactive Crystallization (Solvent: IPAc) Decision->SaltPath Stable Solid Required FreeBasePath Melt/Solvent Crystallization (Solvent: TBME/Hexane) Decision->FreeBasePath Free Base Required AcidAdd Add HCl (anhydrous) Temp < 10°C SaltPath->AcidAdd Filtration Filtration & Washing (Remove organic impurities) AcidAdd->Filtration FinalSalt Stable Crystalline Salt (High MP) Filtration->FinalSalt Cooling Deep Cooling (-20°C) FreeBasePath->Cooling Risk Risk: Oiling Out (LLPS) Cooling->Risk FinalBase Purified Free Base (Low MP Solid/Oil) Cooling->FinalBase

Figure 1: Decision matrix for the isolation of N,N-diethyl-6-methylnicotinamide, prioritizing salt formation for stability.[1]

References

  • National Toxicology Program (NTP). (1992).[1][4] Physical Properties of N,N-Diethylnicotinamide (Nikethamide).[1][4][5] U.S. Department of Health and Human Services.[1] [Link][1]

  • Li, T., et al. (2020).[1] Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction.[1][3] Nature Communications / ResearchGate.[1] [Link]

  • Gullapalli, S., et al. (2019).[1] Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity.[1] Journal of Medicinal Chemistry.[1] [Link][1]

  • Ciba Pharmaceutical Products. (1950).[1] US Patent 2496114A: Purification of nicotinamide.[1] Google Patents.[1]

Sources

Application Notes and Protocols for Dose-Response Studies of N,N-diethyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, specific dose-response data for the novel compound N,N-diethyl-6-methylnicotinamide is not publicly available. The following application notes and protocols are constructed as a comprehensive, adaptable framework based on established methodologies for analogous nicotinamide derivatives and general principles of preclinical drug development.[1] Researchers must conduct initial range-finding studies to determine the appropriate concentrations and dosages for their specific experimental models.

Introduction: The Scientific Context of N,N-diethyl-6-methylnicotinamide

N,N-diethyl-6-methylnicotinamide is a novel synthetic derivative of nicotinamide (the amide form of vitamin B3). Nicotinamide and its analogues are of significant interest in drug discovery due to their role as precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). These pathways are central to cellular metabolism, DNA repair, and signaling.[2] Alterations in NAD+ metabolism and the activity of related enzymes have been implicated in a range of pathologies, including cancer, metabolic diseases, and neurodegeneration.[3][4]

Recent research into nicotinamide derivatives has revealed their potential as anticancer agents, often through mechanisms like the inhibition of key signaling pathways or the modulation of the tumor microenvironment.[3][5] Other studies highlight their role in improving metabolic health in animal models of obesity and diabetes.[2][6]

This guide provides a foundational set of protocols to systematically evaluate the dose-response relationship of N,N-diethyl-6-methylnicotinamide. The primary objectives are to determine its potency (e.g., IC50/EC50), characterize its safety profile, and establish a therapeutic window for future efficacy studies. The protocols are divided into in vitro cell-based assays and in vivo animal studies, reflecting a standard preclinical development workflow.[7]

In Vitro Dose-Response Study Protocols

The initial phase of characterizing a novel compound involves cell-based assays to determine its biological activity and cytotoxicity across a range of concentrations.[8] The most common output of these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit a biological process by 50%.[1]

Foundational Experiment: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[1]

2.1.1 Cell Line Selection Rationale

To build a comprehensive profile, it is crucial to test the compound on both cancerous and non-cancerous cell lines. This allows for the determination of a selectivity index, a critical parameter in early-stage cancer drug development.[9]

  • Cancer Cell Lines: Based on the known activities of other nicotinamide derivatives, a panel could include:

    • MCF-7: Human breast adenocarcinoma cell line.[10]

    • Hepa1-6 or HepG2: Murine or human hepatocellular carcinoma lines, respectively, as the liver is a primary site of nicotinamide metabolism.[11]

    • A375 or B16-F10: Human or murine melanoma cell lines, which have shown sensitivity to nicotinamide.[3]

  • Non-Cancerous Control Cell Line:

    • HEK293: Human embryonic kidney cells, often used as a general toxicity control.[9]

2.1.2 Step-by-Step Protocol for MTT Assay [1][12]

  • Cell Seeding:

    • Culture selected cell lines to ~80% confluency.

    • Trypsinize and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL (Note: this may require optimization).[1]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (~5,000 cells/well). Include wells with medium only for blank controls.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of N,N-diethyl-6-methylnicotinamide in sterile DMSO.

    • Range-Finding: For an initial experiment, perform serial dilutions over a broad logarithmic range (e.g., 1 nM to 100 µM) to identify the active concentration window.

    • Definitive Assay: Based on range-finding results, prepare a series of 8-10 concentrations centering around the estimated IC50. For example, if the range-finding suggests activity around 10 µM, a definitive assay might use concentrations from 0.1 µM to 50 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound.

    • Include a "vehicle control" group treated with medium containing the same percentage of DMSO as the highest compound concentration.

    • Incubate for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software such as GraphPad Prism.[1]

Data Presentation and Visualization

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Suggested Concentration Ranges for In Vitro Assays

Study Type Concentration Range (Log Scale) Purpose
Range-Finding Study 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM To identify the approximate concentration window of biological activity.[13]

| Definitive IC50 Assay | 8-12 concentrations spanning the active range | To precisely calculate the IC50 value.[14] |

InVitro_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_analysis Phase 3: Data Analysis A Select & Culture Cell Lines (e.g., MCF-7, HepG2, HEK293) C Seed Cells in 96-well Plate (~5,000 cells/well) A->C B Prepare Compound Stock (10 mM in DMSO) D Prepare Serial Dilutions (Range-finding or Definitive) B->D E Treat Cells with Compound (Include Vehicle Control) C->E D->E F Incubate for 48-72 hours E->F G Add MTT Reagent (Incubate 2-4 hours) F->G H Solubilize Formazan Crystals G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Plot Dose-Response Curve & Determine IC50 J->K

In Vitro Cytotoxicity Assay Workflow.

In Vivo Dose-Response Study Protocols

Following the characterization of in vitro activity, in vivo studies are essential to understand the compound's behavior in a complex biological system.[7] These studies aim to establish a dose-response relationship for both toxicity and potential efficacy, and to determine key pharmacokinetic parameters.[15]

Animal Model Selection

The choice of animal model is dictated by the intended therapeutic application inferred from in vitro data and the known biology of nicotinamide derivatives.

  • Rodent Models: Mice (e.g., C57BL/6, BALB/c nude) and rats (e.g., Sprague-Dawley) are standard for initial toxicity, pharmacokinetic, and efficacy screening.[16]

  • Disease-Specific Models:

    • Oncology: For anticancer evaluation, subcutaneous xenograft models using human cancer cells (e.g., HepG2) in immunodeficient mice are common.[11]

    • Metabolic Disease: To investigate metabolic effects, diet-induced obesity (DIO) mouse models are frequently used.[4][17]

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Compound Formulation for In Vivo Administration

Small molecules with low aqueous solubility often require a formulation vehicle for parenteral or oral administration.[18][19]

Protocol: Preparation of a Vehicle for Injection

  • Objective: To create a sterile, injectable solution of N,N-diethyl-6-methylnicotinamide.

  • Materials: N,N-diethyl-6-methylnicotinamide powder, DMSO, PEG400 (Polyethylene glycol 400), Sterile Saline (0.9% NaCl).

  • Procedure:

    • Determine the required concentration for the highest dose. For example, to dose a 25g mouse at 50 mg/kg with an injection volume of 10 mL/kg, a 5 mg/mL solution is needed.

    • First, dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

    • Add PEG400 (e.g., 30-40% of the final volume) and vortex until the solution is clear.

    • Bring the solution to the final volume with sterile saline. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.[20]

    • The final solution should be clear and free of precipitates. Filter through a 0.22 µm sterile filter before administration.

Dose-Range Finding (DRF) and MTD Study

The initial in vivo experiment is typically an acute or sub-acute dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD).[21][22] The MTD is the highest dose that does not cause unacceptable toxicity over a defined period.

Protocol: Acute Dose-Range Finding Study

  • Animal Model: Male and female C57BL/6 mice (n=3-5 per sex per dose group).

  • Dosing Strategy: Administer the compound via the intended clinical route (e.g., intraperitoneal injection, oral gavage). Use a dose escalation strategy, often with logarithmic increments (e.g., 10, 30, 100 mg/kg).[22] Include a vehicle control group.

  • In-life Monitoring (7-14 days):

    • Record clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.

    • Measure body weight daily. A weight loss of >15-20% is often considered a humane endpoint.

    • Observe food and water consumption.

  • Terminal Endpoints:

    • At the end of the observation period, perform a gross necropsy.

    • Collect major organs (liver, kidneys, spleen, heart, lungs) and weigh them.

    • Preserve organs for histopathological examination, especially if signs of toxicity are observed.[16]

Table 2: Example Dosing Scheme for an In Vivo DRF Study

Group Treatment Dose (mg/kg) Number of Animals (per sex) Route of Administration
1 Vehicle Control 0 5 Intraperitoneal (i.p.)
2 N,N-diethyl-6-methylnicotinamide 10 5 Intraperitoneal (i.p.)
3 N,N-diethyl-6-methylnicotinamide 30 5 Intraperitoneal (i.p.)
4 N,N-diethyl-6-methylnicotinamide 100 5 Intraperitoneal (i.p.)

| 5 | N,N-diethyl-6-methylnicotinamide | 300 | 5 | Intraperitoneal (i.p.) |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between dose, exposure (PK), and biological effect (PD) is crucial.[23] A preliminary PK study can be integrated into the DRF or conducted separately.

  • Pharmacokinetics (PK): Involves collecting blood samples at multiple time points after a single dose (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[24] Analysis of the drug concentration in plasma over time reveals its absorption, distribution, metabolism, and excretion (ADME) profile.[25][26]

  • Pharmacodynamics (PD): Involves measuring a biological response to the drug. This could be a biomarker (e.g., change in NAD+ levels in tissue) or a functional outcome (e.g., reduction in tumor volume).[3][11]

InVivo_Workflow cluster_prep Phase 1: Pre-Study Setup cluster_study Phase 2: Dose-Range Finding (DRF) Study cluster_definitive Phase 3: Definitive Study (Efficacy/Toxicity) A Select Animal Model (e.g., C57BL/6 mice) C Acclimatize Animals (Minimum 7 days) A->C B Prepare Compound Formulation (e.g., DMSO/PEG400/Saline) E Administer Single Dose (e.g., i.p. or p.o.) B->E D Assign Animals to Groups (Vehicle + Dose Escalation) C->D D->E F Monitor Daily (Clinical Signs, Body Weight) E->F G Optional: Collect PK Samples E->G H Determine MTD F->H I Design Study with Doses Based on MTD (e.g., MTD, MTD/2) H->I Inform Dose Selection J Repeated Dosing (e.g., 28 days) I->J K Monitor In-life Parameters J->K L Terminal Endpoints: Necropsy, Histopathology, Biomarker Analysis K->L

Sources

storage and handling procedures for N,N-diethyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Synthetic Workflows for N,N-diethyl-6-methylnicotinamide

Introduction & Scientific Context

N,N-diethyl-6-methylnicotinamide (CAS: 50385-87-0) is a structurally significant pyridinecarboxamide derivative. In the realm of neurotherapeutic drug discovery, this compound serves as a vital intermediate in the synthesis of non-hallucinogenic psychoplastogens—compounds capable of rapidly promoting structural and functional neuroplasticity without the hallucinogenic liabilities of traditional psychedelics 1. Specifically, it is utilized as a precursor to synthesize 5-bromo-N,N-diethyl-6-methylnicotinamide, a key building block in the development of isoDMT analogues and other novel therapeutics 1.

Because it shares structural homology with other dialkylamides like nikethamide (N,N-diethylnicotinamide) , its physicochemical behavior demands stringent storage and handling protocols to maintain high purity for sensitive coupling and halogenation reactions.

Physicochemical Properties & Storage Causality

To establish a self-validating protocol, one must understand the causality behind the storage conditions. Pyridinecarboxamides are susceptible to gradual hydrolysis in the presence of atmospheric moisture, which can cleave the diethylamide bond. Furthermore, the pyridine ring can undergo photo-oxidation if exposed to prolonged UV/visible light.

Table 1: Quantitative Data and Physicochemical Properties

PropertyValue / SpecificationCausality for Handling
CAS Number 50385-87-0Unique identifier for safety tracking and inventory control.
Molecular Formula C11H16N2OContains basic pyridine nitrogen and an amide carbonyl.
Molecular Weight 192.26 g/mol Used for precise stoichiometric calculations in synthesis.
Storage Temperature < 30°C (Cool, dry place)Prevents thermal degradation and amide hydrolysis 2.
Light Sensitivity PhotosensitiveRequires amber vials or foil wrapping to prevent oxidation.

Handling Procedures & Safety Protocols

Trustworthiness in the lab begins with rigorous safety and environmental controls. Based on standardized safety data for structurally analogous pyridine-3-carboxamides 2, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All handling must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of vapors or aerosols 3.

  • PPE: Nitrile gloves (minimum thickness >0.11 mm) are required, as dialkylamides can act as permeation enhancers through the skin 2. Chemical splash goggles and a standard lab coat are mandatory.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids, which can aggressively react with the electron-rich pyridine nitrogen.

Experimental Protocols

Protocol A: Step-by-Step Safe Handling and Transfer

This protocol ensures the integrity of N,N-diethyl-6-methylnicotinamide during transfer from bulk storage to the reaction vessel.

  • Equilibration: Remove the reagent container from the cool storage environment (<30°C) and allow it to equilibrate to ambient room temperature (20-25°C) in a desiccator. Causality: Prevents condensation of atmospheric moisture on the inner walls of the container upon opening.

  • Purging: Move the sealed container into a chemical fume hood equipped with an inert gas manifold (Argon or Nitrogen).

  • Transfer: Using a positive-displacement pipette (for viscous liquids) or a clean, oven-dried spatula, transfer the required mass/volume into a pre-weighed, oven-dried reaction flask.

  • Inerting: Immediately flush both the primary storage container and the reaction flask with Argon for 30 seconds before sealing. Causality: Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.

  • Decontamination: Wipe down the exterior of the containers and the spatulas with a solvent such as ethanol or isopropanol. Dispose of contaminated wipes in an approved organic waste receptacle 3.

Protocol B: Application in Psychoplastogen Synthesis (Bromination)

Adapted from established methodologies for synthesizing non-hallucinogenic psychoplastogens 1.

  • Dissolution: Dissolve 1.0 equivalent of N,N-diethyl-6-methylnicotinamide in an anhydrous, aprotic solvent (e.g., dichloromethane or acetonitrile) under an Argon atmosphere.

  • Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of a brominating agent (e.g., N-bromosuccinimide, NBS) portion-wise. Causality: Cooling controls the exothermic halogenation and directs regioselectivity to the 5-position of the pyridine ring.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the conversion via TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize unreacted bromine species. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue via silica gel flash chromatography to isolate 5-bromo-N,N-diethyl-6-methylnicotinamide.

Process Visualization

The following diagram maps the lifecycle of N,N-diethyl-6-methylnicotinamide from storage through its synthetic application, emphasizing the critical control points.

G Start N,N-diethyl-6-methylnicotinamide (CAS: 50385-87-0) Storage Storage Protocol - Inert Atmosphere (Ar/N2) - Cool, Dry Place (<30°C) - Light Protection Start->Storage Receive & Store Handling Handling Protocol - Fume Hood - Nitrile Gloves (>0.11mm) - Avoid Moisture Storage->Handling Retrieve for Use Synthesis Synthetic Application (Psychoplastogen Intermediate) Handling->Synthesis Reagent Transfer Waste Waste Disposal EPA/EWC Compliant Handling->Waste Clean-up Bromination Bromination / Halogenation Yields: 5-bromo derivative Synthesis->Bromination Reaction Bromination->Waste Byproducts

Workflow of storage, handling, and synthetic application of N,N-diethyl-6-methylnicotinamide.

References

  • Development of Non-Hallucinogenic Psychoplastogens - UC Davis Source: escholarship.org URL:[Link]

  • Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazards identification - Hänseler AG Source: haenseler.ch URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Impurities in N,N-Diethyl-6-methylnicotinamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of N,N-diethyl-6-methylnicotinamide (CAS: 50385-87-0). As a structural analog of DEET and a known impurity in Nikethamide production, achieving high purity requires precise control over the nucleophilic acyl substitution workflow. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure self-validating experimental success.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

Q1: Why am I detecting high levels of unreacted 6-methylnicotinic acid in my final product, even after complete conversion to the acid chloride? Expert Insight: This is a classic symptom of intermediate hydrolysis. 6-Methylnicotinoyl chloride is highly electrophilic. If your reaction environment or the diethylamine reagent contains trace moisture,1[1]. Corrective Action: Transition from aqueous Schotten-Baumann conditions to a strictly anhydrous protocol. Dry your solvents (e.g., toluene or dichloromethane) over molecular sieves, and ensure your diethylamine is strictly anhydrous.

Q2: My HPLC chromatogram shows a persistent peak identified as N-ethyl-6-methylnicotinamide. How is this mono-ethyl impurity forming? Expert Insight: This is a propagation of starting material impurity rather than a side-reaction. Commercially sourced diethylamine often degrades over time or contains trace amounts of ethylamine from its own manufacturing process. Because primary amines (ethylamine) are sterically less hindered and often more nucleophilic than secondary amines (diethylamine), even trace amounts will react rapidly with the acid chloride to form the mono-ethyl amide. Corrective Action: Distill your diethylamine over potassium hydroxide (KOH) prior to use, or source a reagent grade of ≥99.5% purity.

Q3: We are seeing N,N-diethylnicotinamide (Nikethamide) as a contaminant. We are not synthesizing Nikethamide in this reactor. What is the source? Expert Insight: N,N-diethylnicotinamide lacks the 6-methyl group. This desmethyl impurity originates entirely from your 6-methylnicotinic acid starting material. If the precursor contains trace nicotinic acid, 2[2]. Corrective Action: Perform a rigorous purity check on your 6-methylnicotinic acid. If nicotinic acid is present, recrystallize the starting material from methanol before proceeding to the chlorination step.

Q4: The final product has a dark, yellowish tint instead of being a clear/white oil or solid, and contains polymeric impurities. What went wrong? Expert Insight: Discoloration typically occurs during the activation step with thionyl chloride (SOCl₂). Overheating SOCl₂ can lead to the formation of sulfur monochloride and other reactive sulfur species, which polymerize or react with the pyridine ring to form dark, tarry by-products. Corrective Action: Keep the chlorination temperature strictly at or below 80 °C (reflux temperature of SOCl₂). Furthermore, ensure complete removal of excess SOCl₂ via co-evaporation with anhydrous toluene before adding the amine.

Part 2: Quantitative Data: Impurity Profiling & Mitigation

To facilitate easy comparison and tracking, the following table summarizes the critical impurities, their mechanistic origins, and quantitative thresholds for mitigation.

Impurity ProfileChemical Structure / TypeMechanistic Origin / SourceMitigation StrategyTarget Threshold
6-Methylnicotinic Acid Carboxylic Acid (SM)Hydrolysis of acid chloride intermediate due to moisture.Use anhydrous DCM/Toluene; inert N₂ atmosphere.< 0.5%
N-Ethyl-6-methylnicotinamide Secondary AmideEthylamine contamination in diethylamine reagent.Fractional distillation of diethylamine before use.< 0.1%
N,N-Diethylnicotinamide Tertiary Amide (Desmethyl)Nicotinic acid impurity in the starting material.Recrystallize 6-methylnicotinic acid from methanol.< 0.1%
Sulfur/Tarry By-products Polymeric / UnknownOverheating during SOCl₂ activation step.Control reflux <80 °C; co-evaporate excess SOCl₂.Visual (Colorless)
Part 3: Validated Experimental Protocol

This protocol utilizes a self-validating system: each phase includes a specific checkpoint to ensure the reaction is proceeding cleanly before advancing, thereby minimizing downstream impurities.

Phase 1: Activation (Formation of 6-Methylnicotinoyl Chloride)

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under N₂ atmosphere), add 6-methylnicotinic acid (10.0 g, 72.9 mmol).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 26.0 g, 218 mmol, ~3 eq.) followed by 2 drops of anhydrous DMF as a catalyst.

  • Reaction: Heat the mixture to a gentle reflux (75–80 °C) for 3 hours.

  • Validation Checkpoint 1: The suspension should become a clear, homogeneous solution, indicating complete conversion to the acid chloride.

  • Purification: Cool to room temperature. Remove excess SOCl₂ under reduced pressure. To ensure complete removal, add anhydrous toluene (20 mL) and evaporate again (repeat twice). Crucial step to prevent colored impurities.

Phase 2: Amidation (Nucleophilic Acyl Substitution) 6. Preparation: Dissolve the crude 6-methylnicotinoyl chloride in anhydrous dichloromethane (DCM, 50 mL) and cool the flask to 0–5 °C in an ice bath. 7. Amine Addition: Prepare a solution of freshly distilled diethylamine (11.7 g, 160 mmol, ~2.2 eq.) in anhydrous DCM (20 mL). Add this solution dropwise to the acid chloride over 30 minutes. Mechanistic Note:3[3]. 8. Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. 9. Validation Checkpoint 2: Perform TLC (Eluent: EtOAc/Hexane 1:1). The acid chloride spot (which converts to a methyl ester on a methanol-quenched TLC plate) should be completely absent.

Phase 3: Workup and Isolation 10. Quenching: Quench the reaction by adding 30 mL of cold saturated aqueous NaHCO₃. 11. Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). 12. Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and filter. 13. Concentration: Evaporate the solvent under reduced pressure to yield crude N,N-diethyl-6-methylnicotinamide. Purify via vacuum distillation or column chromatography if necessary.

Part 4: Reaction Workflow & Pathway Visualization

The following diagram illustrates the synthetic workflow, highlighting the critical junctions where impurities are introduced.

G SM 6-Methylnicotinic Acid (Starting Material) SOCl2 Thionyl Chloride (SOCl2) Activation Step SM->SOCl2 Imp1 Nikethamide (Desmethyl Impurity) SM->Imp1 Trace Nicotinic Acid AcidChloride 6-Methylnicotinoyl Chloride (Reactive Intermediate) SOCl2->AcidChloride Amine Diethylamine (DEA) Amidation Step AcidChloride->Amine Imp2 6-Methylnicotinic Acid (Hydrolysis Impurity) AcidChloride->Imp2 H2O (Moisture) Product N,N-Diethyl-6-methylnicotinamide (Target Product) Amine->Product Clean Substitution Imp3 N-Ethyl-6-methylnicotinamide (Mono-ethyl Impurity) Amine->Imp3 Trace Ethylamine

Synthesis pathway of N,N-diethyl-6-methylnicotinamide detailing critical impurity branching.

References
  • Taylor & Francis. "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions." Journal of Coordination Chemistry.
  • BenchChem. "Nikethamide CAS 59-26-7 | Research Chemical." BenchChem Technical Support.
  • Chemistry LibreTexts. "Making Amides from Acyl Chlorides." Supplemental Modules (Organic Chemistry).

Sources

optimizing reaction temperature for 6-methylnicotinamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Methylnicotinamide Derivative Optimization

Current Status: Operational Topic: Thermodynamic & Kinetic Control in Pyridine Carboxamide Synthesis Ticket ID: #6MNA-OPT-2024

Welcome to the Advanced Application Support Center

You are accessing the Tier 3 Engineering Guide for the synthesis and functionalization of 6-methylnicotinamide (6-MNA) derivatives. Unlike standard benzene derivatives, the pyridine core of 6-MNA introduces unique electronic sensitivities—specifically the electron-deficient ring competing with the electron-donating 6-methyl group.

This guide addresses the "Thermal Goldilocks Zone" : the critical temperature windows required to balance reaction kinetics against the degradation pathways specific to the picoline scaffold.

Module 1: The Thermodynamics of Amidation

Focus: Converting 6-methylnicotinic acid/esters to amides.

The most common failure mode in 6-MNA synthesis isn't reagent quality—it is thermal mismanagement during the activation phase.

FAQ: Amidation & Temperature Control

Q: Why does my yield drop significantly when heating the HATU/EDC coupling reaction above 40°C? A: You are likely triggering activated ester hydrolysis or racemization (if your amine partner is chiral).

  • The Mechanism: Coupling agents like HATU form an unstable active ester (O-acylisourea or OBt ester). At

    
    , the rate of hydrolysis (reaction with trace water) often exceeds the rate of aminolysis (reaction with your amine).
    
  • The 6-Methyl Effect: The 6-methyl group donates electron density into the ring, making the carbonyl carbon less electrophilic than in unsubstituted nicotinic acid. This often tempts researchers to crank up the heat to force the reaction, inadvertently accelerating decomposition.

  • Recommendation: Maintain activation at 0°C for 30 minutes, then warm to 20-25°C for the coupling phase. Only apply heat (max 50°C) if using robust acyl chloride methods, not carbodiimides.

Q: My Fischer esterification (Acid + MeOH + H2SO4) stalls at 65% conversion even at reflux. A: This is a thermodynamic equilibrium issue, not a kinetic one.

  • The Fix: Refluxing harder won't shift the equilibrium constant (

    
    ). You must remove water.
    
  • Protocol: Switch to a Dean-Stark apparatus (if using higher boiling alcohols) or use Trimethyl orthoformate as a water scavenger.

  • Critical Parameter: For methanolysis, strictly control temp at 60-65°C . Exceeding 70°C promotes the formation of dimethyl ether (safety hazard) and methyl sulfate impurities.

Module 2: Ring Functionalization (Cross-Coupling)

Focus: Suzuki-Miyaura and Minisci Reactions on the 6-MNA core.

Troubleshooting Guide: Suzuki Coupling Failures

Scenario: You are coupling a 6-methylnicotinamide halide with a boronic acid. Observation: The catalyst turns black immediately (Pd precipitation), and starting material remains.

Potential CauseThe "Temperature" ConnectionCorrective Action
Catalyst Death Too Hot (>100°C): Pd(II) reduces to Pd(0) and aggregates into inactive "Pd black" before oxidative addition occurs.Ramp Heating: Start at 60°C. If no reaction after 1 hr, increase by 10°C increments.
Protodeboronation Too Hot + Wet: High temps accelerate the hydrolysis of the C-B bond in the boronic acid partner, especially in basic aqueous media.Lower Temp / Anhydrous: Switch to anhydrous conditions (DMF/Dioxane) at 80-90°C using Cs₂CO₃.
Slow Oxidative Addition Too Cold (<60°C): The electron-rich 6-methyl group deactivates the C-Halogen bond towards Pd insertion.Ligand Switch: Do not just increase heat. Use electron-rich bulky ligands (e.g., XPhos , SPhos ) to lower the activation energy at moderate temps (60-80°C).

Module 3: Visualizing the Optimization Workflow

The following diagram outlines the decision logic for optimizing reaction temperature based on the specific derivative pathway.

OptimizationWorkflow Start Start: 6-MNA Optimization CheckPath Select Reaction Pathway Start->CheckPath Amidation Amide Formation CheckPath->Amidation Functionalization Ring Functionalization (Suzuki/Minisci) CheckPath->Functionalization ActivationMethod Activation Method? Amidation->ActivationMethod CouplingAgent Coupling Agent (HATU/EDC) ActivationMethod->CouplingAgent Sensitive AcylChloride Acyl Chloride (SOCl2/Oxalyl Cl) ActivationMethod->AcylChloride Robust TempLow Strict Control: 0°C -> RT (Max 25°C) CouplingAgent->TempLow TempHigh Reflux Allowed: (DCM/THF reflux) AcylChloride->TempHigh CatCheck Catalyst Status? Functionalization->CatCheck PdBlack Precipitate (Pd Black) CatCheck->PdBlack Instability NoReaction No Conversion CatCheck->NoReaction Inertness Action1 Decrease Temp Switch to Pre-catalyst PdBlack->Action1 Action2 Switch Ligand (XPhos) Maintain 60-80°C NoReaction->Action2

Caption: Decision tree for temperature optimization in 6-MNA synthesis. Blue nodes indicate pathway selection; Green indicates optimal windows; Red indicates failure modes.

Module 4: Standardized Protocol (E-E-A-T)

Experiment: Optimization of Suzuki Coupling on 6-Methylnicotinamide Core Objective: Couple 4-bromo-6-methylnicotinamide with Phenylboronic acid.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Charge a reaction vial with the halide (1.0 equiv), boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Solvent Degassing: Add 1,4-Dioxane/Water (4:1). Critical: Sparge with Argon for 15 mins before adding catalyst. Oxygen + Heat = Homocoupling impurities.

  • Catalyst Addition: Add

    
     (5 mol%).
    
  • Temperature Ramp (The "Step-Up" Method):

    • Step A: Stir at RT for 30 mins. (Allows ligand coordination).

    • Step B: Heat to 60°C . Hold for 1 hour. Check LCMS.

    • Step C: If conversion <10%, ramp to 90°C .

    • Why? Jumping straight to 90°C often decomposes the boronic acid before the viscous catalytic cycle initiates.

  • Workup: Cool to RT immediately upon completion to prevent amide hydrolysis.

Module 5: Thermal Degradation Pathway Analysis

Understanding how the molecule breaks down at high temperatures is vital for impurity profiling.

DegradationPathways Start 6-Methylnicotinamide Derivatives HighTempAcid High Temp (>100°C) + Acid/Water Start->HighTempAcid Oxidative Aerobic Conditions + High Temp Start->Oxidative Hydrolysis Hydrolysis (Carboxylic Acid) HighTempAcid->Hydrolysis Amide Cleavage N_Oxide N-Oxide Formation (Pyridine N-O) Oxidative->N_Oxide Ring Oxidation MethylOx Benzylic Oxidation (Aldehyde/Acid) Oxidative->MethylOx Methyl Oxidation

Caption: Thermal degradation map. The 6-methyl group is susceptible to oxidative degradation, while the amide bond is vulnerable to hydrolysis at high T.

References & Authoritative Grounding

  • BenchChem. Synthesis Protocol for Racemic 6-Methylnicotine: An Application Note. (2025).[1][2][3][4][5] Retrieved from

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard text for amide coupling thermodynamics).

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Optimization. Retrieved from

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Minisci Reaction parameters).

  • Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.Org.[4][6][7][8] Process Res. Dev. (2016).[8] (Grounding for HATU/EDC temperature limits).

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for N,N-Diethyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the chromatographic challenges of basic pyridine derivatives.

N,N-diethyl-6-methylnicotinamide is a basic compound characterized by its pyridine nitrogen. When analyzed via reversed-phase High-Performance Liquid Chromatography (RP-HPLC), it frequently exhibits severe peak tailing. This guide unpacks the mechanistic causality behind this phenomenon and provides field-proven, self-validating protocols to restore peak symmetry.

Part 1: The Mechanistic Root Cause of Peak Tailing

Q: Why does N,N-diethyl-6-methylnicotinamide exhibit severe peak tailing on standard C18 columns? A: The primary cause of peak tailing for this compound is the occurrence of a mixed-mode retention mechanism[1]. In an ideal reversed-phase separation, retention is driven purely by non-specific hydrophobic interactions between the analyte and the C18 stationary phase. However, the pyridine nitrogen in N,N-diethyl-6-methylnicotinamide is basic (pKa ~3.5–4.5).

When using a standard silica-based column at a mid-range pH (pH 4.0–7.0), the residual silanol groups (Si-OH) on the silica surface become ionized into anionic silanoxides (Si-O⁻)[1]. Simultaneously, the basic pyridine nitrogen becomes protonated. This triggers a strong, secondary ion-exchange interaction. Because these active silanol sites are heterogeneous and limited in number, they become quickly saturated, leading to non-linear adsorption isotherms and slow desorption kinetics—manifesting visually as a tailing peak[2].

Mechanism Analyte N,N-diethyl-6-methylnicotinamide (Protonated Pyridine N+) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Electrostatic Attraction Silica Residual Silanols (Ionized Si-O-) Silica->Interaction Active Sites Tailing Peak Tailing (As > 1.5) Interaction->Tailing Non-uniform Desorption

Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.

Part 2: Diagnostic & Mitigation FAQs

Q: How can I definitively prove that the tailing is caused by silanol interactions and not a physical column defect? A: You must decouple chemical tailing from physical tailing. Inject a highly hydrophobic, neutral marker (such as toluene or uracil) under your current mobile phase conditions. If the neutral marker peak is perfectly symmetrical but the N,N-diethyl-6-methylnicotinamide peak tails, the issue is chemical (silanol interaction)[1]. If both peaks tail, the column has a physical defect, such as a collapsed bed or a partially blocked inlet frit, and must be replaced[1].

Q: How does adjusting the mobile phase pH resolve this issue? A: Silanol groups are acidic, with a pKa of approximately 3.8 to 4.5. By lowering the mobile phase pH below 3.0 (e.g., using a 10–20 mM potassium phosphate buffer at pH 2.5), you force the full protonation of the residual silanol groups, rendering them neutral (Si-OH)[1]. This effectively shuts down the electrostatic ion-exchange pathway, leaving only the desired hydrophobic retention[3].

Q: If my method requires a mid-range pH, can I use mobile phase additives instead? A: Yes. If low pH is not viable, you can add a "silanol suppressor" or competing base, such as Triethylamine (TEA), at a concentration of 5 mM[3]. TEA is a small, highly basic molecule that aggressively competes for and binds to the anionic silanol groups. By saturating these active sites, TEA effectively masks them, preventing the bulkier N,N-diethyl-6-methylnicotinamide molecules from interacting with the silica surface[3]. Caution: Continuous use of TEA can accelerate the hydrolysis of the stationary phase, reducing column lifetime[3].

Q: What stationary phase chemistry is best suited for this basic analyte? A: Traditional "end-capping" only eliminates about 50% of residual silanols due to steric hindrance[1]. For a permanent solution, transition to a Base-Deactivated Column or a Polar-Embedded Phase [4]. Polar-embedded columns contain an amide or ether linkage near the silica surface that forms internal hydrogen bonds with adjacent silanols, shielding them from the analyte[4]. Alternatively, Type-C silica hydride columns replace reactive Si-OH groups with highly stable Si-H groups, virtually eliminating silanol activity[4].

Troubleshooting Start Analyze Peak Shape Calculate Asymmetry (As) Check Is As > 1.5? Start->Check Neutral Inject Neutral Marker (e.g., Toluene) Check->Neutral Yes Physical Physical Issue (Void/Frit Blockage) Neutral->Physical Marker Tails Chemical Chemical Issue (Silanol Interaction) Neutral->Chemical Marker is Symmetrical PH Lower Mobile Phase pH (< 3.0) Chemical->PH Step 1 Additive Add 5mM TEA (Silanol Suppressor) Chemical->Additive Step 2 Column Switch to Base-Deactivated or Polar-Embedded Column Chemical->Column Step 3

Logical troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the causality and expected outcomes of the three primary mitigation strategies for N,N-diethyl-6-methylnicotinamide.

Mitigation StrategyMechanism of ActionTarget ParameterExpected Asymmetry (

)
Impact on Column Lifetime
Low pH Mobile Phase (pH 2.5) Protonates and neutralizes residual silanols (Si-O⁻ → Si-OH).Analyte & Silica Surface1.0 - 1.2Moderate (Requires low-pH stable columns like sterically protected C18).
Silanol Suppressor (5 mM TEA) Competitively binds to active silanol sites, masking them from the analyte.Mobile Phase1.1 - 1.3High (Accelerates stationary phase and end-capping hydrolysis).
Polar-Embedded / Type-C Column Internal H-bonding shields silanols, or Si-OH is replaced by unreactive Si-H.Stationary Phase0.9 - 1.1Low (Highly stable, permanent structural solution).

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, troubleshooting must be executed as a self-validating system. Follow this step-by-step methodology to isolate and eliminate the tailing of N,N-diethyl-6-methylnicotinamide.

Phase 1: Baseline Establishment & System Suitability
  • Prepare the Standard: Dissolve N,N-diethyl-6-methylnicotinamide in the initial mobile phase to a concentration of 0.1 mg/mL.

  • Execute Control Run: Inject 10 µL of the standard onto your current C18 column.

  • Calculate Asymmetry Factor (

    
    ): 
    
    • Formula:

      
       (measured at 10% of the peak height)[1].
      
    • Validation Check: If

      
      , the peak shape is optimal. If 
      
      
      
      , proceed to Phase 2[1].
Phase 2: Decoupling Physical vs. Chemical Tailing
  • Prepare Neutral Marker: Inject a 10 µL sample of Toluene (or Uracil for highly aqueous methods).

  • Analyze Marker Symmetry:

    • Validation Check: If the neutral marker yields an

      
      , replace the column immediately (physical void/frit blockage)[1]. If the marker yields an 
      
      
      
      , the tailing is confirmed as a chemical secondary interaction. Proceed to Phase 3.
Phase 3: pH Optimization Workflow
  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Titrate the buffer with phosphoric acid until the pH reaches exactly 2.5. Causality: This ensures the pH is well below the pKa of the silanol groups (~3.8), neutralizing them[3].

  • Mobile Phase Blending: Mix the pH 2.5 buffer with your organic modifier (e.g., Acetonitrile). Note: Ensure the buffer does not precipitate in high concentrations of organic solvent[3].

  • Equilibration & Injection: Flush the column with 10-15 column volumes of the new mobile phase. Inject the N,N-diethyl-6-methylnicotinamide standard.

  • Final Validation: Recalculate the Asymmetry Factor (

    
    ). The peak shape should now resolve to an 
    
    
    
    between 1.0 and 1.2.

References

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • The Theory of HPLC Column Chemistry - Crawford Scientific / Aqua Energy Expo. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology - MicroSolv Technology Corporation. Available at: [Link]

Sources

addressing hygroscopic properties of N,N-diethyl-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-diethyl-6-methylnicotinamide is a nicotinamide derivative of significant interest in various research and development applications. However, its pronounced hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents a considerable challenge in the laboratory.[1] Uncontrolled moisture uptake can lead to a cascade of issues, including physical changes like caking, as well as chemical degradation, which can compromise experimental reproducibility, product stability, and analytical accuracy.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the challenges associated with the hygroscopic properties of N,N-diethyl-6-methylnicotinamide. It is structured as a series of frequently asked questions for quick reference and a detailed troubleshooting guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What does it mean that N,N-diethyl-6-methylnicotinamide is hygroscopic?

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption.[2] For N,N-diethyl-6-methylnicotinamide, this means the solid powder can readily take up atmospheric moisture. This can lead to significant changes in its physicochemical properties, affecting its stability, handling, and performance.[1] The rate and extent of moisture uptake are dependent on factors like ambient relative humidity (RH), temperature, the compound's surface area, and its specific crystal form.[1]

Q2: Why is managing the hygroscopicity of N,N-diethyl-6-methylnicotinamide so critical for my research?

Managing moisture exposure is paramount for several reasons:

  • Chemical Stability: Absorbed water can act as a solvent and a reactant, potentially leading to hydrolytic degradation of the amide functional group, a common pathway for nicotinamide derivatives.[1][4][5] This degradation generates impurities and reduces the purity and potency of the active compound.

  • Physical Stability: Moisture can induce physical changes such as caking, clumping, or even deliquescence (dissolving in the absorbed water).[1][3] These changes negatively impact powder flowability, making processes like weighing and tablet compression difficult and inaccurate.[6][7] It can also trigger changes in the compound's crystal structure or cause a stable crystalline form to convert to a less stable amorphous one.[8]

  • Analytical Accuracy: The most immediate impact is on weighing. A hygroscopic compound continuously gains weight on an analytical balance, making it impossible to obtain an accurate mass for preparing solutions of a known concentration. This directly affects the reliability and reproducibility of all subsequent experiments.

  • Therapeutic Performance: In drug development, changes in the solid-state form and purity due to moisture can alter a drug's dissolution rate, stability, and bioavailability.[1][]

Q3: What are the visible signs that my N,N-diethyl-6-methylnicotinamide has been compromised by moisture?

You should be vigilant for the following indicators:

  • Change in Appearance: The powder may lose its free-flowing nature and begin to form clumps or aggregates.

  • Caking: The material may solidify into a hard mass within its container.[3]

  • Deliquescence: In environments with high humidity, the powder may become wet, pasty, or even fully liquefy.[1]

  • Inconsistent Weighing: If the mass of the sample on the analytical balance continually increases, it is a clear sign of rapid moisture uptake.

Q4: What are the definitive best practices for storing N,N-diethyl-6-methylnicotinamide powder and its prepared solutions?

Proper storage is the first line of defense against hygroscopicity-related issues.

  • For the Solid Powder:

    • Store in a tightly sealed, airtight container made of a material with low water vapor permeability, such as amber glass with a secure cap or a heat-sealed foil pouch.[6]

    • Place this primary container inside a secondary environment with a controlled, low-humidity atmosphere, such as a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide) or a nitrogen-purged glove box.

    • Store at a cool, controlled temperature (e.g., 2-8°C) to minimize any potential temperature-driven degradation.[10]

  • For Stock Solutions:

    • Prepare solutions using anhydrous (dry) solvents where possible.

    • To ensure long-term stability, aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure of the bulk solution to atmospheric moisture during use.[5]

    • Store these aliquots at -20°C for short-term (up to one month) or -80°C for long-term storage (up to six months).[5][11]

Troubleshooting Guide

This section addresses common problems encountered during experimentation, their likely causes related to hygroscopicity, and actionable solutions.

Problem Potential Cause(s) Recommended Solutions & Explanations
Inconsistent analytical results (e.g., varying potency, fluctuating HPLC peak areas). Inaccurate initial weighing due to rapid moisture absorption on the analytical balance.Solution: Implement a controlled weighing protocol. Weigh the compound inside a low-humidity environment like a glove box (<20% RH).[7] If a glove box is unavailable, use a tared, capped vial. Add the powder quickly, recap immediately, and re-weigh. The difference gives the powder's mass with minimal moisture gain. Allow the container to equilibrate to room temperature before opening to prevent condensation.
Poor powder flowability, clumping, or caking during formulation or handling. Moisture-induced particle agglomeration. Absorbed water forms liquid bridges between particles, increasing cohesion and reducing flow.[2]Solution: Handle the powder exclusively in a humidity-controlled environment.[7] For formulation, consider co-processing with excipients that can act as moisture barriers or improve flow, such as hydrophobic lubricants (e.g., magnesium stearate) or glidants (e.g., colloidal silicon dioxide).[6]
Appearance of new impurity peaks in chromatographic analysis over time. Chemical degradation, likely hydrolysis, facilitated by absorbed atmospheric water.[1][4]Solution: Rigorously follow the recommended storage and handling procedures. Prepare solutions fresh for each experiment whenever possible. If studying the compound in an aqueous buffer, conduct a stability study to determine its degradation rate under your specific experimental conditions (pH, temperature). Nicotinamide derivatives can be susceptible to hydrolysis, particularly under basic conditions.[5]
Changes in solid-state properties observed (e.g., altered XRD pattern, different dissolution profile). Moisture-induced phase transformation. Water can act as a plasticizer, lowering the energy barrier for a change in crystal lattice or inducing crystallization of an amorphous solid.[1][8]Solution: Characterize the solid form of the material upon receipt using techniques like X-ray Powder Diffraction (XRD) to establish a baseline. Re-analyze samples that have been stored for extended periods or are suspected of moisture exposure. Store the material at a relative humidity known to be non-transformative, which can be determined using Dynamic Vapor Sorption (DVS) analysis.[12]

Key Experimental Protocols & Visualizations

Protocol 1: Workflow for Handling and Weighing Hygroscopic Compounds

This protocol minimizes moisture exposure during the critical steps of weighing and solution preparation.

Objective: To accurately weigh N,N-diethyl-6-methylnicotinamide and prepare a stock solution with minimal water uptake.

Materials:

  • N,N-diethyl-6-methylnicotinamide (stored in a desiccator)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Glass vial with a screw cap

  • Anhydrous solvent

  • Low-humidity environment (glove box or balance draft shield with desiccants)

Procedure:

  • Equilibration: Transfer the sealed container of N,N-diethyl-6-methylnicotinamide from its storage location (e.g., refrigerator) to the weighing area. Allow it to sit unopened for at least 30 minutes to equilibrate to ambient temperature. This prevents atmospheric moisture from condensing on the cold powder.

  • Environment Preparation: Perform all subsequent steps in a low-humidity environment (e.g., a nitrogen-purged glove box or a balance with a draft shield containing desiccant).

  • Taring: Place a clean, dry weighing vessel (e.g., a capped vial) on the analytical balance and tare it.

  • Weighing: Quickly transfer the desired amount of powder to the tared vessel using a clean, dry spatula. Immediately cap the vial.

  • Recording Mass: Record the final mass. The speed of this step is crucial to minimize exposure time.

  • Dissolution: Uncap the vial and immediately add the pre-measured volume of anhydrous solvent. Recap and mix thoroughly until the compound is fully dissolved.

cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution start Start: Retrieve Compound equilibrate Equilibrate Container to Room Temperature start->equilibrate setup Prepare Low-Humidity Weighing Environment equilibrate->setup tare Tare Capped Vial setup->tare add_powder Quickly Add Powder & Recap Immediately tare->add_powder record Record Final Mass add_powder->record add_solvent Add Anhydrous Solvent record->add_solvent mix Mix to Dissolve add_solvent->mix finish End: Solution Prepared mix->finish

Caption: Workflow for handling hygroscopic compounds.

Protocol 2: Moisture Content Determination by Karl Fischer (KF) Titration

KF titration is the gold standard for accurately quantifying water content in a sample.[13]

Objective: To determine the precise percentage of water (% w/w) in a sample of N,N-diethyl-6-methylnicotinamide.

Principle: This method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The endpoint is detected potentiometrically.

Procedure:

  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is sealed from atmospheric moisture and the reagent is standardized.

  • Sample Preparation: In a low-humidity environment (glove box), accurately weigh a suitable amount of N,N-diethyl-6-methylnicotinamide powder into a gas-tight syringe or a sealed sample vial.

  • Injection: Quickly and carefully inject the sample directly into the KF titration vessel.

  • Titration: Start the titration. The instrument will automatically add the KF reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the amount of water based on the volume of titrant used and its concentration, reporting the result as a percentage of the sample's mass.

  • Verification: Run a blank analysis to account for any ambient moisture that may have entered the system. Analyze a water standard to verify the accuracy of the titration.

start Observed Problem problem_node Inconsistent Assay Results Poor Powder Flow / Caking New Impurity Peaks Altered Solid Form start->problem_node cause Root Cause: Uncontrolled Moisture Uptake problem_node->cause solution_node Controlled Weighing (Glove Box) Humidity-Controlled Handling & Formulation Proper Storage & Fresh Preparation Solid-State Analysis (XRD, DVS) cause->solution_node outcome Resolution: Reproducible & Reliable Experimental Data solution_node->outcome

Caption: Troubleshooting logic for hygroscopicity issues.

References

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (2024). SCIRP. Retrieved from [Link]

  • Lim, X. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Retrieved from [Link]

  • Arigo, A., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]

  • Lim, X. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Retrieved from [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023). Labinsights. Retrieved from [Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. (2021). ResearchGate. Retrieved from [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Manufacturing Chemist. Retrieved from [Link]

  • Colvin, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Retrieved from [Link]

  • API and OSD Processing Considerations when Spray Drying. (n.d.). Upperton Pharma Solutions. Retrieved from [Link]

  • Humidity controlled storage in pharmaceutical applications. (n.d.). Drybox. Retrieved from [Link]

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021). ACS Publications. Retrieved from [Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014). AAPS PharmSciTech. Retrieved from [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • How To Ensure Your API Is Compatible With Its Formulation. (n.d.). Biopharma Group. Retrieved from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2007). Retrieved from [Link]

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. Retrieved from [Link]

  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. (2024). bioRxiv. Retrieved from [Link]

  • N,N-Diethylnicotinamide Properties. (2025). EPA. Retrieved from [Link]

  • Musfeld, C., et al. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Retrieved from [Link]

  • 1-Methylnicotinamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • A convenient method for the determination of moisture in aromatic plants. (2005). ResearchGate. Retrieved from [Link]

  • Recommendations and Critical Factors in Determining Moisture in Animal Feeds. (2018). AAFCO. Retrieved from [Link]

  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. (2024). Frontiers in Endocrinology. Retrieved from [Link]

  • Determination of moisture content in lyophilized mannitol through intact glass vials using NIR micro-spectrometers. (2022). Scite.ai. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: N,N-diethyl-6-methylnicotinamide vs. Nikethamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioequivalence & Toxicokinetic Profiling: N,N-diethyl-6-methylnicotinamide vs. Nikethamide Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Toxicology Safety Officers.[1][2]

Bioequivalence, Pharmacokinetics, and Safety Assessment[1][2]

Executive Summary & Scientific Rationale

In the development of respiratory stimulants and central nervous system (CNS) active agents, N,N-diethyl-6-methylnicotinamide presents a critical case study in structural activity relationships (SAR).[1] It is the 6-methylated analog of Nikethamide (Coramine), a well-established analeptic.[1][2]

While structurally homologous, these two compounds are not bioequivalent in terms of safety and metabolic downstream effects.[1][2] This guide outlines the rigorous experimental protocols required to compare them. The addition of the methyl group at the C6 position of the pyridine ring is not merely a lipophilic modification; it fundamentally alters the metabolic fate of the molecule, potentially shunting it toward neurotoxic metabolites (6-methylnicotinamide) rather than the cytoprotective nicotinamide pathway associated with Nikethamide.[2]

Key Directive: Researchers must treat N,N-diethyl-6-methylnicotinamide as a distinct New Chemical Entity (NCE) requiring specific toxicokinetic bridging studies, rather than a simple generic equivalent of Nikethamide.

Chemical & Pharmacological Comparison

The following table summarizes the physicochemical and predicted pharmacological divergences that drive the experimental design.

FeatureNikethamide (Reference) N,N-diethyl-6-methylnicotinamide (Candidate) Implication for Study Design
CAS Number 59-26-76960-22-1 (Core) / Analog SpecificDistinct MRM transitions required.[1][2]
Structure N,N-diethyl-3-pyridinecarboxamideN,N-diethyl-6-methyl-3-pyridinecarboxamideMethyl group adds steric bulk and lipophilicity.[1][2]
Primary Metabolite Nicotinamide (Vitamin B3)6-MethylnicotinamideCRITICAL: 6-Methylnicotinamide is an endogenous metabolite linked to exacerbating neuronal damage in ischemia.[1][2][3][4]
Metabolic Enzyme Hydrolysis (Esterases/Amidases)Hydrolysis + potential C6-oxidation blockThe C6-methyl may hinder Aldehyde Oxidase activity, altering half-life.[1][2]
Lipophilicity (LogP) ~0.3 (Low)Predicted > 0.6 (Higher)Expect higher Blood-Brain Barrier (BBB) penetration for the methylated analog.[1][2]
Therapeutic Index Narrow (Convulsant at high doses)Unknown (Likely narrower)Dose-ranging studies must start lower than Nikethamide equivalents.[1][2]

Experimental Protocol: Bioequivalence & PK Assessment

To objectively compare the performance of the 6-methyl analog against Nikethamide, a "Self-Validating" Cross-Over Study Design is required.[1][2]

Phase A: Bioanalytical Method Development (LC-MS/MS)

Before in vivo dosing, you must validate a method capable of separating the parent drugs from their primary amide metabolites.[1][2]

  • Instrumentation: UPLC coupled with Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1][2]

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Isomeric Separation: The 6-methyl analog may have positional isomers (e.g., 2-methyl, 4-methyl).[1][2] Gradient optimization is required to ensure the peak at the specific retention time corresponds only to the 6-methyl species.[1][2]

MRM Transitions (Indicative):

  • Nikethamide:[1][2][3][5][6][7] 179.1 → 106.1 (Quantifier), 179.1 → 78.1 (Qualifier).[1][2]

  • N,N-diethyl-6-methylnicotinamide: 193.1 → 120.1 (Quantifier - shift due to methyl).[1][2]

Phase B: In Vivo Pharmacokinetic Study (Rat Model)

Objective: Determine if the 6-methyl modification alters


 or 

significantly compared to Nikethamide.
  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Dosing:

    • Group A: Nikethamide (IV and Oral) at 20 mg/kg.[1][2]

    • Group B: N,N-diethyl-6-methylnicotinamide (IV and Oral) at 20 mg/kg.[1][2]

  • Sampling: Tail vein blood (0.2 mL) at 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.[1][2]

  • Tissue Collection (Terminal): Brain tissue harvesting at

    
     to assess BBB penetration ratios.
    
Phase C: Data Analysis Criteria

Bioequivalence is usually claimed if the 90% Confidence Interval (CI) of the geometric mean ratios for AUC and Cmax falls within 80–125%.[1] However , for this analog, you must assess Metabolic Divergence :


[1]
  • Hypothesis: The Metabolic Ratio for the 6-methyl analog will be lower than Nikethamide if the methyl group sterically hinders amidase hydrolysis, or higher if it creates a "metabolic trap" accumulating 6-methylnicotinamide.[1][2]

Mechanistic Visualization

Diagram 1: Divergent Metabolic Pathways & Toxicity Risks

This diagram illustrates why these two molecules are not functionally equivalent.[1][2] The 6-methyl analog feeds into a pathway associated with oxidative stress and neurotoxicity, whereas Nikethamide feeds into the NAD+ salvage pathway.[1][2]

MetabolicDivergence cluster_legend Clinical Outcome Nikethamide Nikethamide (Reference) Nicotinamide Nicotinamide (Vit B3 Activity) Nikethamide->Nicotinamide Hydrolysis (Rapid) MeAnalog N,N-diethyl-6-methylnicotinamide (Candidate) MeNicotinamide 6-Methylnicotinamide (Neurotoxic Risk) MeAnalog->MeNicotinamide Hydrolysis NAD NAD+ Salvage Pathway Nicotinamide->NAD Biosynthesis OxStress Oxidative Stress (Ischemia Exacerbation) MeNicotinamide->OxStress Accumulation

Caption: Metabolic divergence showing the potential neurotoxic liability of the 6-methyl analog compared to the NAD+ supportive pathway of Nikethamide.[1]

Diagram 2: Bioequivalence Study Workflow

A self-validating workflow ensuring that the distinct physicochemical properties of the analog do not bias the analytical results.

StudyWorkflow Start Study Initiation MethodDev Method Development (LC-MS/MS) Start->MethodDev Specificity Specificity Check: Separate 6-Me vs 2-Me vs 4-Me Isomers MethodDev->Specificity Critical Step InVivo In Vivo Dosing (Rat) IV vs PO (20 mg/kg) Specificity->InVivo Validated Sampling Microsampling (0 - 24h) InVivo->Sampling Analysis Quantification (Parent + Metabolite) Sampling->Analysis Decision Safety Decision Gate Analysis->Decision Calc AUC & Met Ratio Pass Proceed to Safety Pharm Decision->Pass Ratio < Threshold Fail Halt: Neurotox Risk Decision->Fail Ratio > Threshold

Caption: Step-by-step bioequivalence and safety decision workflow. Note the specificity check for isomers.

Expected Results & Interpretation

Based on the structural properties of pyridinecarboxamides, the following trends are the "Reference Standard" for interpreting your data.

Pharmacokinetic Profile
  • Absorption: The 6-methyl analog (more lipophilic) is expected to have a faster ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and higher 
    
    
    
    than Nikethamide upon oral administration.[1]
  • Distribution: Expect a higher Brain/Plasma ratio for the 6-methyl analog.[1][2]

  • Elimination: If the 6-methyl group blocks the access of metabolic enzymes to the pyridine ring, the Half-life (

    
    )  may be significantly longer than Nikethamide (which is ~30-60 mins in rodents).[1]
    
Bioequivalence Conclusion

It is highly probable that N,N-diethyl-6-methylnicotinamide will fail standard bioequivalence criteria (80-125% CI) against Nikethamide due to metabolic blockade.[1][2]

  • Interpretation: It should be classified as a Super-agonist or a Long-acting analog , not a generic substitute.[1][2]

Safety Flags

If the plasma concentration of the metabolite 6-methylnicotinamide exceeds 50 µM, the study must be flagged for potential CNS toxicity, specifically regarding seizure threshold lowering and exacerbation of ischemic injury.[2]

References

  • National Institutes of Health (NIH) / PubMed. (2015).[1][2] Serum N(1)-Methylnicotinamide Is Associated With Obesity and Diabetes (Metabolic Context of Methylated Nicotinamides). Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). Nicotinamide N-methyltransferase (NNMT): A novel therapeutic target (Mechanisms of Nicotinamide Methylation). Retrieved from [Link]

Sources

Safety Operating Guide

N,N-diethyl-6-methylnicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

N,N-Diethyl-6-methylnicotinamide Disposal & Handling Guide

Executive Summary: Immediate Action Plan

N,N-Diethyl-6-methylnicotinamide (CAS 50385-87-0) is a substituted pyridinecarboxamide, structurally analogous to the respiratory stimulant Nikethamide.[1] For disposal purposes, it must be treated as a Toxic Organic Chemical .[1] It is typically a high-boiling liquid or low-melting solid at room temperature.[1]

  • Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation) and Irritation (Skin/Eye).[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Prohibited: Do NOT discharge into sewer systems, trash, or biohazard bags.[1]

  • Waste Stream: Non-Halogenated Organic Solvents (unless mixed with halogens).[1]

Chemical Profile & Hazard Assessment

This molecule is often confused with Nikethamide (N,N-diethylnicotinamide).[1] The addition of the 6-methyl group alters its metabolic profile but retains the core pyridine toxicity risks.[1]

ParameterDataRelevance to Disposal
Chemical Name N,N-Diethyl-6-methylnicotinamideOfficial shipping/labeling name.
CAS Number 50385-87-0 Unique identifier for waste manifests.[1]
Formula C₁₁H₁₆N₂OHigh nitrogen content; requires incineration.[1]
Physical State Liquid (High Viscosity) / Low-Melting SolidBoiling Point: ~108-110°C at 2 mmHg [1].[1]
Flash Point >110°C (Estimated based on Nikethamide)Class IIIB Combustible Liquid.[1]
Solubility Soluble in organic solvents (MeOH, DCM); Mod.[1] Water Sol.Mobile in aquatic environments; spill containment is critical.[1]
Toxicity Class Assume Acute Tox. 3 (Oral) Based on Nikethamide LD50 (Rat, Oral) ~240 mg/kg [2].[1]

Personal Protective Equipment (PPE)

Before handling waste containers or cleaning spills, don the following PPE. This protocol assumes the chemical is toxic by absorption.[1]

  • Respiratory: NIOSH-approved N95 (for solids/dust) or Half-mask with Organic Vapor (OV) cartridges if heating/aerosolizing.[1]

  • Skin: Nitrile gloves (0.11 mm minimum thickness) are sufficient for splash protection.[1] Double-glove for spill cleanup.[1]

  • Eyes: Chemical splash goggles.[1] Safety glasses are insufficient for liquid handling.[1]

  • Body: Standard lab coat. Impervious apron recommended for bulk transfer (>1 Liter).[1]

Step-by-Step Disposal Protocols

Scenario A: Routine Benchtop Waste (Reaction Mixtures/Rinsate)

Applicability: HPLC vials, rotary evaporator residues, syringe filters.[1]

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid, Peroxides) or reactive metals.[1]

  • Solvent Compatibility: Compatible with standard non-halogenated organic waste streams (Acetone, Methanol, Ethanol).[1]

  • Container: Collect in a High-Density Polyethylene (HDPE) or Glass carboy.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N,N-Diethyl-6-methylnicotinamide (<1%)", "Methanol (99%)".[1]

    • Hazard Checkbox: Toxic, Flammable (if solvent is flammable).[1]

Scenario B: Pure Stock / Expired Reagents

Applicability: Old bottles of the pure chemical.[1]

  • Do Not Bulking: Do not pour pure chemical into a general waste carboy.[1] Keep it in the original manufacturer vial if possible.

  • Overpacking: Place the original vial inside a clear, sealable plastic bag (secondary containment).

  • Manifesting: Label as "Lab Pack - Toxic Organic Solid/Liquid."

  • Destruction: Designated for incineration.[1]

Scenario C: Spill Management Protocol

Applicability: Spills > 5 mL.

DOT Diagram: Spill Response Workflow

SpillResponse Start Spill Detected (>5 mL) Evacuate 1. Evacuate Area & Alert Personnel Start->Evacuate PPE 2. Don PPE (Double Nitrile, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment Circle spill with absorbent pads PPE->Contain Absorb 4. Absorption Cover with Vermiculite or Univarsal Pad Contain->Absorb Collect 5. Collection Scoop into wide-mouth jar Absorb->Collect Decon 6. Decontamination Scrub surface with soap/water Collect rinsate Collect->Decon Label 7. Labeling 'Hazardous Waste: Toxic Debris' Decon->Label

Caption: Operational workflow for managing spills of N,N-Diethyl-6-methylnicotinamide to prevent exposure and environmental release.

Waste Stream Classification & Regulatory Compliance

Decision Logic for Waste Segregation Use this logic to determine the correct waste stream in your facility.

WasteSegregation Input Waste Containing N,N-Diethyl-6-methylnicotinamide IsPure Is it Pure Stock? Input->IsPure IsMixed Is it mixed with Halogens (DCM, Chloroform)? IsPure->IsMixed No (Solution) LabPack Stream A: Lab Pack (Incineration) IsPure->LabPack Yes HaloStream Stream B: Halogenated Solvent Waste IsMixed->HaloStream Yes NonHaloStream Stream C: Non-Halogenated Solvent Waste IsMixed->NonHaloStream No

Caption: Decision tree for segregating waste streams based on purity and solvent composition.

RCRA Considerations (USA):

  • Listing: Not explicitly P-listed or U-listed.

  • Characteristic: If the waste formulation is flammable (Flash point <60°C due to solvents), it is D001 .[1] If it exhibits toxicity via TCLP (unlikely for this specific molecule but possible for heavy metal catalysts used in synthesis), it requires testing.[1]

  • Best Practice: Manage as Non-Regulated Toxic Waste if not mixed with hazardous solvents, but always incinerate.[1]

References

  • Synthesis & Properties: Horwitz, L. (1956).[1] The Journal of Organic Chemistry, 21(9), 1039.[1] (Describes physical properties including boiling point of the diethyl derivative).

  • Toxicity Analog (Nikethamide): Sigma-Aldrich. (2025).[1] Safety Data Sheet: N,N-Diethylnicotinamide.

  • Chemical Identity: Sigma-Aldrich.[1] N,N-diethyl-6-methylnicotimide Product Page.

  • General Lab Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。